![molecular formula C19H21N5O3S B2546750 N-(2,3-二甲苯基)-2-(1,3,7-三甲基-2,4-二氧代嘧啶并[4,5-d]嘧啶-5-基)硫代乙酰胺 CAS No. 852168-02-6](/img/structure/B2546750.png)

N-(2,3-二甲苯基)-2-(1,3,7-三甲基-2,4-二氧代嘧啶并[4,5-d]嘧啶-5-基)硫代乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

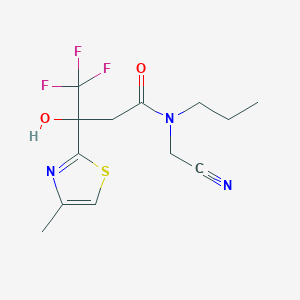

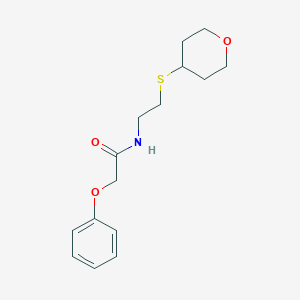

The compound N-(2,3-dimethylphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide is a heterocyclic molecule that appears to be a derivative of pyrimidine. Pyrimidine derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties . The specific compound is not directly mentioned in the provided papers, but it can be inferred that it may have similar biological activities due to its structural similarities with the compounds discussed.

Synthesis Analysis

The synthesis of related pyrimidine derivatives involves the reaction of various starting materials with different reagents to obtain the desired sulfanyl pyrimidin-4(3H)-one derivatives . For example, the reaction of compounds with phenacyl bromide or other related bromides can yield substituted pyrimidin-4(3H)-ones. The synthesis process can be carried out under both conventional and heterogeneous conditions, with the latter potentially involving catalysts such as silica sulfuric acid and CuY-Zeolite . The synthesis of the specific compound mentioned would likely follow a similar pathway, involving the attachment of a substituted phenyl group to the pyrimidine core.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by a pyrimidine nucleus, which is a six-membered ring containing nitrogen atoms at positions 1 and 3. Substituents on the pyrimidine ring can significantly alter the compound's biological activity and physical properties . In the case of N-(2,3-dimethylphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide, the presence of a sulfanylacetamide group and multiple methyl groups suggests a complex molecular structure that could influence its interaction with biological targets.

Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives can include oxidative addition reactions, as mentioned in the synthesis of 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines . These reactions are crucial for appending various substituents to the pyrimidine core. The reactivity of the sulfanyl group in the compound of interest would be an important aspect to consider, as it could participate in further chemical transformations or interactions with biological molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely depending on the nature and position of the substituents on the ring system. The compounds discussed in the provided papers were evaluated for their inhibitory activity against thymidylate synthase and dihydrofolate reductase, which are key enzymes in nucleotide biosynthesis . The inhibitory potency can be influenced by the compound's ability to penetrate cell membranes, its stability, and its binding affinity to the target enzymes. The specific physical and chemical properties of N-(2,3-dimethylphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide would need to be determined experimentally, but it is likely to share some characteristics with the compounds described in the papers.

科学研究应用

晶体结构分析

晶体学研究提供了对分子构象、分子间相互作用和化合物潜在反应性的见解。例如,对相关硫代乙酰胺的研究提供了详细的晶体结构,展示了分子的折叠构象和化合物内不同环之间的倾角。这些见解对于理解这些分子的化学和物理性质至关重要,这对于它们在材料科学或药物设计中作为药效团的应用至关重要 (Subasri 等人,2017)。

药理学应用

一些具有相似结构基序的化合物已被研究其药理学应用,特别是作为抗菌剂和抗叶酸剂。例如,含有嘧啶成分的磺胺莫昔和甲氧苄啶显示出广谱化学治疗活性,并对耐药病原体有效。这些发现表明具有嘧啶环的化合物,特别是那些用特定取代基修饰的化合物,可以作为有效的抑制剂或针对特定生物途径的药物 (Etzel & Wesenberg,1976)。

材料科学

对相关化合物的研究也已扩展到材料科学,特别是在新型聚合物的合成和表征中。例如,含三苯胺的化合物已被用于生产高玻璃化转变聚合物,突出了将嘧啶等特定化学结构纳入材料以增强其性能的潜力 (Liaw 等人,2002)。

抗叶酸研究

具有嘧啶和硫代乙酰胺基团的化合物已被探索为叶酸途径中关键酶的双重抑制剂,表明它们在设计癌症疗法和抗菌剂方面的潜力。此类研究强调了这些化学基序在开发具有靶向作用机制的药物中的重要性 (Gangjee 等人,2008)。

属性

IUPAC Name |

N-(2,3-dimethylphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3S/c1-10-7-6-8-13(11(10)2)22-14(25)9-28-17-15-16(20-12(3)21-17)23(4)19(27)24(5)18(15)26/h6-8H,9H2,1-5H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSIQDPSIXHAYMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[1-(6-tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2546669.png)

![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2546677.png)

![(E)-4-(Dimethylamino)-N-[1-(methoxymethyl)cyclohex-3-en-1-yl]but-2-enamide](/img/structure/B2546679.png)

![6-(2,2-Difluoroethoxy)imidazo[1,2-b]pyridazine](/img/structure/B2546681.png)

![4-oxo-4-phenyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide](/img/structure/B2546682.png)

![ethyl N-{[1-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}carbamate](/img/structure/B2546687.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2546688.png)

![2-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2546689.png)